molecular formula C31H35NO12 B1222091 Morpholinyl doxorubicin CAS No. 80790-68-7

Morpholinyl doxorubicin

Cat. No.: B1222091
CAS No.: 80790-68-7
M. Wt: 613.6 g/mol
InChI Key: SXCIMUIAZXOVIR-PUCKCBAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholinodoxorubicin is a semisynthetic derivative of the anthracycline antineoplastic antibiotic doxorubicin. As an antineoplastic agent, morpholinodoxorubicin is more potent than doxorubicin. Similar to doxorubicin, morpholinodoxorubicin intercalates into DNA and causes single- and double-strand breaks in DNA via inhibition of topoisomerase I and II. Unlike doxorubicin, this agent is metabolized in vivo to a DNA-alkylating derivative that forms DNA interstrand cross-links, thereby potentiating its doxorubicin-like cytotoxicity. (NCI04)

Properties

CAS No.

80790-68-7

Molecular Formula

C31H35NO12

Molecular Weight

613.6 g/mol

IUPAC Name

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C31H35NO12/c1-14-26(35)17(32-6-8-42-9-7-32)10-21(43-14)44-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-4-3-5-18(41-2)22(15)29(25)38/h3-5,14,17,19,21,26,33,35,37,39-40H,6-13H2,1-2H3/t14-,17-,19-,21-,26+,31-/m0/s1

InChI Key

SXCIMUIAZXOVIR-PUCKCBAPSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O

Synonyms

3'-deamino-3'-(4-morpholinyl)adriamycin
3'-deamono-3'-(4''-morpholinyl)doxorubicin
morpholinodoxorubicin
morpholinyldoxorubicin
NSC 354646
NSC-354646

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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